molecular formula C21H24Cl2N2O3S B12492571 N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12492571
M. Wt: 455.4 g/mol
InChI Key: RYJQSXHXBWUWCG-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a cycloheptyl group, a dichlorophenyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through alkylation reactions using cycloheptyl halides in the presence of a base.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,3-dichlorobenzene derivatives.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-N~2~-(2,3-dichlorophenyl)glycinamide: Lacks the phenylsulfonyl group.

    N-cycloheptyl-N~2~-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group.

    N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide: Lacks the cycloheptyl group.

Uniqueness

N-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of all three functional groups (cycloheptyl, dichlorophenyl, and phenylsulfonyl) attached to the glycinamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H24Cl2N2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-cycloheptylacetamide

InChI

InChI=1S/C21H24Cl2N2O3S/c22-18-13-8-14-19(21(18)23)25(29(27,28)17-11-6-3-7-12-17)15-20(26)24-16-9-4-1-2-5-10-16/h3,6-8,11-14,16H,1-2,4-5,9-10,15H2,(H,24,26)

InChI Key

RYJQSXHXBWUWCG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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